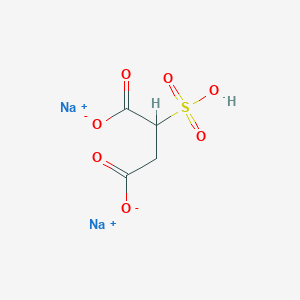

Sodium dihydrogen 2-sulphonatosuccinate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

29454-16-8 |

|---|---|

Molecular Formula |

C4H5NaO7S |

Molecular Weight |

220.14 g/mol |

IUPAC Name |

sodium 4-hydroxy-4-oxo-2-sulfobutanoate |

InChI |

InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1 |

InChI Key |

WQQPDTLGLVLNOH-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+] |

Other CAS No. |

29454-16-8 |

physical_description |

Liquid |

Related CAS |

13419-59-5 (tri-hydrochloride salt) 20526-58-3 (hydrochloride salt) 5138-18-1 (parent) 64051-32-7 (mono-ammonium salt) 94138-92-8 (tri-lithium salt) |

Synonyms |

2-Sulfo-butanedioic Acid Sodium Salt; Sulfo-succinic Acid Monosodium Salt; |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Sodium Dihydrogen 2 Sulphonatosuccinate

Established Synthetic Routes to Sulphonatosuccinate Structures

The conventional synthesis of sodium dihydrogen 2-sulphonatosuccinate, which is a monoester of sulfosuccinic acid, typically proceeds through a two-step reaction sequence. This pathway begins with the esterification of a suitable precursor, followed by sulfonation. wikipedia.orglamberti.com

Principles of Succinate (B1194679) Esterification in Sulphonatosuccinate Synthesis

The initial step in the synthesis of sulphonatosuccinate monoesters is the formation of a monoalkyl maleate (B1232345). This is achieved through the reaction of maleic anhydride (B1165640) with an alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring, leading to the ring-opening and the formation of a monoester of maleic acid. ripublication.comresearchgate.net This process is a form of acylation.

The choice of alcohol determines the hydrophobic character of the final surfactant. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to attack by the alcohol. researchgate.net The reaction conditions, including temperature and catalyst concentration, are optimized to favor the formation of the monoester and minimize the production of the diester and other byproducts. researchgate.net

For the synthesis of a "dihydrogen" sulphonatosuccinate, where one carboxylic acid group remains unesterified, the starting material can also be succinic acid itself. In this case, selective monoesterification is crucial. This can be achieved using specific catalysts and reaction conditions that favor the reaction at only one of the two carboxylic acid groups. psu.edursc.org

Regioselective Sulfonation Strategies for Succinic Acid Derivatives

The second key step is the sulfonation of the monoalkyl maleate intermediate. This is typically achieved through the addition of a sulfite-containing reagent, most commonly sodium bisulfite (NaHSO₃), across the carbon-carbon double bond of the maleate. This reaction is a nucleophilic Michael addition. lamberti.com The sulfite (B76179) adds to the double bond, and subsequent protonation yields the sulfosuccinate (B1259242). wikipedia.org

The sulfonation is regioselective, with the sulfonate group adding to the carbon atom alpha to one of the carboxyl groups. The presence of the electron-withdrawing ester and carboxylic acid groups activates the double bond for this nucleophilic attack. The reaction is typically carried out in an aqueous medium, and the temperature is controlled to ensure the completion of the reaction and to minimize side reactions.

Considerations for the Formation of Sodium Salts via Neutralization Reactions

The final step in the synthesis is the formation of the sodium salt. When sodium bisulfite is used as the sulfonating agent, the sulfonic acid group is directly formed as its sodium salt. However, the reaction mixture may require a final neutralization step to adjust the pH and ensure that the unesterified carboxylic acid group is in its desired protonated form, as implied by the "dihydrogen" nomenclature. This can be achieved by the careful addition of a base, such as sodium hydroxide. The resulting product is then purified to remove any unreacted starting materials and byproducts.

Advanced and Emerging Synthetic Approaches to this compound

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of sulfosuccinates. These approaches often involve the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems in Sulphonatosuccinate Formation

The esterification step has been a major focus for catalytic improvement. While traditional methods use homogeneous mineral acids, these can be corrosive and difficult to separate from the product. Modern approaches utilize heterogeneous solid acid catalysts, which can be easily recovered and reused.

Ion-exchange resins, such as Amberlyst-15, have proven to be effective catalysts for the selective monoesterification of dicarboxylic acids and their anhydrides. researchgate.netpsu.edu These catalysts provide acidic sites for the reaction to occur and can lead to high yields of the desired monoester under milder conditions. Other solid acid catalysts, such as zeolites and sulfonated carbons, have also been investigated for the esterification of succinic acid and its derivatives, offering good conversion rates and selectivity. researchgate.net

The table below summarizes various catalytic systems used in the esterification step for producing succinic acid monoesters, which are precursors to this compound.

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Monoester Yield (%) | Reference |

| Dowex 50WX2 | Succinic Acid, Butyl Formate | 70 | 5 | 91 | psu.edu |

| Amberlyst-15 | Succinic Anhydride, Ethanol | Reflux | 3 | High | researchgate.net |

| Alumina | Adipic Acid, Methanol | 150 | 24 | 85 | rsc.org |

| p-Toluenesulfonic acid | Succinic Acid, Pentan-1-ol | N/A | N/A | 40-60 | researchgate.net |

Exploiting Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of surfactants like this compound to reduce the environmental impact of their production. mcgill.ca Key areas of focus include the use of renewable feedstocks, safer solvents, and more energy-efficient processes.

One significant development is the production of succinic acid from renewable resources through fermentation processes. mcgill.ca This bio-based succinic acid can then be used as a starting material for the synthesis of sulfosuccinates, reducing the reliance on petroleum-based feedstocks.

The use of heterogeneous catalysts, as mentioned previously, is another important aspect of green chemistry, as it simplifies product purification and reduces waste. Furthermore, research is ongoing into solvent-free reaction conditions for the esterification step, which would further enhance the environmental profile of the synthesis. The goal is to develop synthetic routes that have a high atom economy, generate minimal waste, and use less hazardous substances. nih.gov

The following table outlines the application of green chemistry principles to the synthesis of sulfosuccinates.

| Green Chemistry Principle | Application in Sulphonatosuccinate Synthesis |

| Use of Renewable Feedstocks | Utilization of bio-based succinic acid derived from fermentation. mcgill.ca |

| Catalysis | Employment of reusable solid acid catalysts like ion-exchange resins to replace corrosive mineral acids. researchgate.netpsu.edu |

| Safer Solvents and Auxiliaries | Development of solvent-free esterification processes. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Continuous flow chemistry presents a significant advancement over traditional batch processing for the synthesis of this compound. This methodology involves pumping reagent solutions through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edunih.govmdpi.com The inherent advantages of this approach include superior heat and mass transfer, enhanced safety by minimizing the volume of reactive material at any given moment, and the potential for streamlined, automated production. d-nb.infopharmtech.comresearchgate.net

In a conceptual continuous flow process for sulphonatosuccinate synthesis, a stream of dialkyl maleate dissolved in a suitable solvent would be mixed with an aqueous stream of sodium bisulfite at a T-junction. This combined stream would then flow through a heated reactor coil to facilitate the reaction. The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, ensuring optimal conversion and minimizing byproduct formation. mit.edu The surfactant industry already employs continuous processes, such as falling film reactors, for sulfonation and sulfation, demonstrating the viability of this approach for large-scale production. youtube.com

The table below contrasts the key parameters of a traditional batch synthesis with a proposed continuous flow process for producing this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reactor Type | Large stirred-tank reactor | Tube reactor, microreactor, or packed bed |

| Heat Transfer | Limited by surface-area-to-volume ratio | High surface-area-to-volume ratio, efficient |

| Safety | Risk of thermal runaway, large quantities of reagents | Minimized reaction volume, inherently safer |

| Process Control | Difficult to control temperature/concentration gradients | Precise control over temperature, pressure, time |

| Reaction Time | Several hours | Minutes to seconds |

| Productivity | Limited by batch cycle time | Continuous output, higher throughput |

| Scalability | Requires larger vessels (scale-up) | Achieved by running for longer or in parallel (numbering-up) |

Mechanistic Investigations of Sulphonatosuccinate Synthesis Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The core transformation is a nucleophilic conjugate addition, specifically a Michael-type addition, of a bisulfite ion to an electron-deficient alkene (the maleate diester). wikipedia.orglamberti.com

Elucidating Reaction Kinetics and Rate-Determining Steps

The synthesis proceeds via the nucleophilic attack of the sulfur atom of the bisulfite ion (HSO₃⁻) or the sulfite ion (SO₃²⁻), depending on the pH, onto one of the carbons of the C=C double bond in the maleate structure. wikipedia.orgmasterorganicchemistry.com This addition is facilitated by the electron-withdrawing nature of the adjacent ester groups, which polarizes the double bond and makes it susceptible to attack.

Rate = k[Maleate Ester][Bisulfite]

The rate-determining step is the initial carbon-sulfur bond formation. researchgate.net The subsequent protonation of the resulting carbanion intermediate is a fast step. Factors that influence the reaction rate include temperature, pH (which affects the equilibrium between SO₂, HSO₃⁻, and SO₃²⁻), and the steric and electronic properties of the alcohol used to form the maleate ester.

The following table presents hypothetical kinetic data illustrating the expected second-order kinetics for the reaction.

| Experiment | Initial [Maleate] (mol/L) | Initial [Bisulfite] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

Stereochemical Control and Product Selectivity in Synthesis

The addition of the sulphonate group to the succinate backbone creates a new stereocenter at the C2 position. When the synthesis starts with an achiral maleate diester and achiral sodium bisulfite, the product is formed as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

Achieving stereochemical control to produce a single enantiomer (an enantioselective synthesis) is a significant challenge in modern organic chemistry. nih.gov For the synthesis of 2-sulphonatosuccinate, this would require the use of a chiral influence. Potential strategies could include:

Chiral Catalysis : Employing a chiral catalyst, such as a chiral amine or phase-transfer catalyst, could create a chiral environment around the maleate, favoring the attack of the bisulfite from one face over the other, leading to an excess of one enantiomer.

Chiral Auxiliaries : The synthesis could begin with a maleate ester formed from a chiral alcohol. This chiral auxiliary could direct the incoming bisulfite to one side of the double bond, resulting in a diastereomeric mixture that could potentially be separated. The auxiliary could then be cleaved to yield the enantiomerically enriched product.

The table below outlines these hypothetical strategies for achieving stereocontrol.

| Strategy | Description | Expected Outcome |

| Standard Synthesis | Reaction with achiral reagents and no catalyst. | Racemic mixture (50:50 of R and S enantiomers). |

| Chiral Catalyst | A chiral Lewis base or phase-transfer catalyst is added to the reaction. | Enantiomeric excess (e.g., >90% of one enantiomer). |

| Chiral Auxiliary | The starting maleate is synthesized using a chiral alcohol (e.g., menthol). | Diastereomeric excess; separation and cleavage required. |

Derivatization Chemistry of the 2-Sulphonatosuccinate Scaffold

The this compound molecule possesses multiple functional groups—two carboxylic acids and a sulfonic acid—that can be chemically modified to create a diverse range of derivatives with tailored properties.

Functionalization at the Carboxylic Acid Moieties

The two carboxylic acid groups are prime sites for chemical modification. Standard organic transformations can be applied to convert them into a variety of other functional groups. nih.govresearchgate.net For instance, Fischer esterification with different alcohols (from simple alkyls to complex polyethers) can be used to produce a vast library of diester derivatives. The well-known surfactant docusate (B154912) sodium is a diester derivative of this scaffold. nih.gov Amidation reactions with primary or secondary amines, often facilitated by coupling agents, can yield the corresponding mono- or di-amides. Further reduction of the carboxylic acids using strong reducing agents like lithium aluminum hydride would produce the corresponding diol.

The table below summarizes key derivatization reactions at the carboxylic acid positions.

| Reaction | Reagent(s) | Functional Group Formed |

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) |

| Amidation | Amine (R-NH₂), Coupling Agent | Amide (-CONHR) |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Modifications and Substitutions on the Succinate Backbone

Modifying the succinate backbone itself, specifically at the C3 methylene (B1212753) group (-CH₂-), is more challenging due to the relative inertness of C-H bonds. Such transformations typically require advanced synthetic methods, often involving transition-metal-catalyzed C-H functionalization. nih.govyoutube.com This field of chemistry aims to directly convert a C-H bond into a C-C, C-O, or C-N bond, bypassing the need for pre-installed functional groups. youtube.comyoutube.com

Hypothetically, a directed C-H activation approach could be envisioned. If one of the carboxylic acids were temporarily converted into a directing group, it could guide a palladium or rhodium catalyst to selectively activate the C-H bonds at the adjacent C3 position. This would open pathways to introduce substituents like hydroxyl, amino, or alkyl groups directly onto the backbone, creating novel analogues that are otherwise difficult to access.

Potential C-H functionalization reactions for the succinate backbone are outlined in the table below.

| Reaction | Catalyst/Reagent Type (Hypothetical) | Modification on Backbone |

| Oxidation | Ruthenium or Iron catalyst + Oxidant | Hydroxylation (adds -OH) |

| Arylation | Palladium catalyst + Aryl Halide | Arylation (adds -Aryl) |

| Amination | Rhodium or Copper catalyst + Amine Source | Amination (adds -NR₂) |

| Halogenation | Radical Initiators + Halogen Source | Halogenation (adds -Cl, -Br) |

Synthesis of Advanced Sulphonatosuccinate Architectures for Specific Research Objectives

The fundamental sulphonatosuccinate structure serves as a versatile platform for the development of more complex molecular architectures. These advanced designs are synthesized to achieve specific functionalities, enhanced performance characteristics, and novel applications in materials science and chemical engineering. Research efforts have predominantly focused on the creation of dimeric (gemini), polymerizable, and polymeric sulphonatosuccinate systems, each tailored for distinct research objectives.

Gemini (B1671429) Sulphonatosuccinate Surfactants

Gemini surfactants consist of two amphiphilic moieties connected by a spacer group at the level of the head groups. This dimeric structure often imparts significantly improved surface-active properties compared to corresponding single-chain surfactants.

Synthetic Approach: The synthesis of sulphonate gemini surfactants typically involves a multi-step process. A common pathway begins with the ring-opening reaction of maleic anhydride with a diol or diamine to form a diester or diamide (B1670390) intermediate. This is followed by a sulphonation step, often using sodium bisulphite, to introduce the sulphonate groups. Another route involves reacting long-chain tertiary amines with dihalogenated substrates. nih.gov For instance, diethylamine (B46881) bis-(acyl-propionate alcohol ester-α-sodium sulphonate) has been synthesized using maleic anhydride as a starting material through a sequence of ring-opening, addition, and esterification reactions. google.com Solvent-free synthesis methods, which align with green chemistry principles, have also been developed, proceeding via an SN2 nucleophilic substitution mechanism to achieve high yields under mild conditions. nih.govnih.gov

Research Objectives and Findings: The primary objective of designing gemini sulphonatosuccinates is to achieve superior physicochemical properties, such as a much lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension. researchgate.net Research has shown that their unique structure leads to enhanced emulsification, wettability, and dispersibility. google.com These enhanced properties make them candidates for specialized applications, including the encapsulation of active substances for controlled release, serving as corrosion inhibitors, and acting as antimicrobial agents. nih.gov The encapsulation of gemini surfactants in alginate or gelatin capsules has been demonstrated as an effective method for protecting active substances and enabling their gradual release. nih.gov

Table 1: Research Findings on Gemini Sulphonatosuccinate Architectures

| Gemini Surfactant Type | Synthetic Precursors | Specific Research Objective | Key Findings | Reference |

|---|---|---|---|---|

| Dialkyl Disulphonate Gemini | Maleic anhydride, long-chain alcohols, sodium bisulphite | Achieve ultra-low critical micelle concentration (CMC) and high surface activity. | CMC values are significantly lower than conventional single-chain surfactants, demonstrating high efficiency in surface tension reduction. | researchgate.net |

| Diethylamine bis-(acyl-propionate alcohol ester-α-sodium sulphonate) | Maleic anhydride, diethylamine | Develop surfactants with high surface activity for use in detergents and oilfield water treatment. | The CMC was 0.42 mmol/L, significantly lower than sodium dodecylsulphonate (9.8 mmol/L), with surface tension at CMC of 28.8 mN/m. | google.com |

| Encapsulated Gemini Surfactants | Gemini surfactants, sodium alginate, gelatin | Create systems for controlled release of active agents for anticorrosion and antimicrobial applications. | Infrared spectra and scanning electron microscope images confirmed the effective encapsulation of the surfactants. | nih.gov |

Polymerizable Sulphonatosuccinate Surfactants (Surfmers)

Polymerizable surfactants, or "surfmers," are molecules that possess a surface-active portion and a polymerizable functional group. This dual functionality allows them to participate in polymerization reactions, becoming covalently bound to the resulting polymer particles.

Synthetic Approach: The synthesis of these reactive surfactants often involves the reaction of an alcohol containing a polymerizable group (e.g., hydroxyethyl (B10761427) methacrylate) with an anhydride such as maleic, succinic, or sulphosuccinic anhydride. researchgate.net This creates a sulphonatosuccinate ester with a terminal olefin group that can participate in free-radical emulsion polymerization. pcimag.com The resulting molecule acts as a stabilizer during polymerization and becomes permanently anchored to the polymer backbone. pcimag.comgoogle.com

Research Objectives and Findings: The main goal of using sulphonatosuccinate surfmers is to improve the stability and performance of latexes used in waterborne coatings, paints, and adhesives. researchgate.netsemanticscholar.org When conventional, non-reactive surfactants are used, they can migrate within the final film, leading to reduced water resistance and other undesirable effects. pcimag.com By covalently bonding the surfactant to the polymer particle, surfmers prevent this migration. researchgate.net Research has demonstrated that this approach leads to latexes with enhanced colloidal stability, improved film properties, reduced water absorption, and better adhesion to substrates. researchgate.netgoogle.com The use of maleate-based surfmers, for example, has been shown to achieve high conversions in the emulsion polymerization of styrene (B11656), producing stable latex emulsions. kpi.ua

Table 2: Research Findings on Polymerizable Sulphonatosuccinate Architectures

| Surfmer Type | Synthetic Precursors | Specific Research Objective | Key Findings | Reference |

|---|---|---|---|---|

| Anionic Surfmers | Polymerizable alcohol (e.g., Hydroxyethylmethacrylate), maleic/succinic/sulphosuccinic anhydride | Create stable, film-forming latexes for coatings with improved water resistance. | Resulting latexes are quite stable during and after polymerization; covalent bonding prevents surfactant desorption from the particle surface. | researchgate.net |

| Maleate Diester Surfmers | Maleic anhydride, alkyl alcohols, pyridinium (B92312) bromide | Stabilize emulsion polymerization of styrene and study the effect on latex properties. | High conversions of styrene were achieved; chemical incorporation of the surfmer into polymer particles occurred early in the polymerization. | kpi.ua |

| Reactive Sulphonatosuccinates | Allyl glycidyl (B131873) ether, ethylene (B1197577) oxide, various hydrophobes | Improve latex stability, reduce foaming, and enhance coating properties like water repellency. | A large fraction of surfactant molecules become irreversibly bound to the emulsion polymer, improving latex and final coating properties. | pcimag.com |

Polymeric Sulphonatosuccinate Architectures

Beyond single reactive units, advanced architectures include polymers where the sulphonatosuccinate moiety is an integral part of the macromolecular structure, such as in block copolymers or functionalized polymer backbones.

Synthetic Approach: These architectures can be created through modern controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. edu.krd For example, a block copolymer can be synthesized with one block being hydrophobic and the other hydrophilic, with sulphonate groups subsequently introduced onto one of the blocks. mdpi.com The synthesis of sulphonated polyphenylene block copolymers, for instance, can be achieved via Ni(0)-catalyzed polymerization, where monomers containing sulphonate groups are incorporated into the polymer chain. mdpi.com

Research Objectives and Findings: The objective of creating these polymeric structures is to develop materials with highly tailored properties for specialized applications. researchgate.net Sulphonated block copolymers are investigated for their ability to self-assemble into ordered nanostructures, which is crucial for applications like proton exchange membranes in fuel cells, ionomers, and advanced coatings. mdpi.com The incorporation of sulphonate groups into polymer backbones can significantly alter their thermal stability, solubility, and mechanical properties. mdpi.comnih.gov Research into zwitterionic ammonium (B1175870) sulphonate polymers, for example, highlights how the selection of monomers and polymer architecture dictates properties like interfacial activity and solution configuration, making them useful for applications such as antifouling coatings. nih.gov

Table 3: Research Findings on Polymeric Sulphonatosuccinate Architectures

| Polymeric Architecture | Synthetic Method | Specific Research Objective | Key Findings | Reference |

|---|---|---|---|---|

| Sulphonated Block Copolymers | Living/controlled polymerization (e.g., anionic polymerization) followed by post-polymerization sulphonation. | Develop self-assembling materials for membranes, ionomers, and nanoparticle synthesis. | Sulphonation induces amphiphilic character, leading to controlled self-assembly and improved mechanical properties and ionic conduction. | mdpi.com |

| Sulphonated Polyphenylenes | Ni-catalyzed cross-coupling reactions. | Create high-molecular-weight polymers for proton-conducting membranes. | In situ generation of Ni(0) from Ni(II) complexes is an effective method for synthesizing high-molecular-weight sulphonated polymers. | mdpi.com |

| Zwitterionic Ammonium Sulphonate Polymers | Controlled free radical polymerization of zwitterionic monomers. | Develop materials for hydrophilic and antifouling coatings with tailored interfacial activity. | The polymer properties are highly dependent on the chemical composition of the anionic and cationic components of the zwitterionic structures. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of Sodium Dihydrogen 2 Sulphonatosuccinate

Fundamental Reaction Pathways of Sulphonatosuccinate Compounds

The reactivity of sulphonatosuccinate compounds is governed by the interplay of its functional groups: the succinate (B1194679) backbone and the sulfonate moiety.

Studies on Oxidation-Reduction Reactions of the Sulphonate Group and Succinate Moiety

The oxidation and reduction potential of sodium dihydrogen 2-sulphonatosuccinate is largely determined by its constituent functional groups.

Sulphonate Group: The sulfur atom in the sulphonate group (-SO₃H) exists in its highest oxidation state (+6). Consequently, it is highly resistant to further oxidation under typical chemical conditions. Conversely, reduction of the sulfonate group is also challenging. While potent reducing systems, such as those involving metal catalysts like copper(II) chloride with lithium, can reduce alkyl sulfonates to hydrocarbons, the sulfonic acid group is generally inert to most common reducing agents. organic-chemistry.orgoup.com This stability is partly because the strongly acidic proton is readily donated to a nucleophilic reducing agent, which deactivates the agent, while the resulting negatively charged sulfonate anion repels the approach of nucleophiles. oup.com Some specialized methods can achieve reductive cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonylation, often employing metal amalgams or other strong reducing agents. wikipedia.org

Succinate Moiety: The succinate portion of the molecule, being a saturated aliphatic dicarboxylic acid, is also relatively stable against oxidation. Strong oxidizing agents can, under harsh conditions, lead to the cleavage of C-C bonds. The oxidation of sulfonic acids can ultimately lead to the cleavage of the C-S bond, yielding sulfate and an organic residue. researchgate.net However, compared to other functional groups, the succinate backbone is not readily oxidized.

Hydrolytic Stability and Degradation Mechanisms under Varying Chemical Conditions

The stability of the core structure of this compound against hydrolysis is a key aspect of its chemical profile. The primary bonds susceptible to cleavage are the C-S bond of the sulfonate group and the C-C bonds of the succinate backbone.

The C-S bond in alkyl sulfonates is known for its exceptional hydrolytic stability across a wide range of pH conditions. Unlike alkyl sulfates (-O-SO₃⁻), where the C-O bond can be hydrolyzed under acidic or basic conditions, the direct C-S linkage in sulfonates is not readily cleaved by water. cleaninginstitute.orgrsc.org Studies on various sulfonate esters have shown that while the ester linkage can be cleaved, the underlying sulfonate group remains stable. nih.gov Hot, strong acids like 48% HBr may be required to cleave the C-S bond in some sulfonates. nih.gov

Many commercially important sulfosuccinates are esters, where one or both of the carboxylic acid groups are esterified. researchgate.net For these derivatives, the primary degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases. alfa-chemistry.comresearchgate.net Alkaline hydrolysis is typically irreversible and leads to the formation of the corresponding alcohol and the sodium salt of the sulfosuccinic acid. researchgate.netpcc.eu

Acid-Base Equilibrium and Protonation States of Sulphonatosuccinates

This compound is a polyprotic acid, containing three acidic protons with distinct dissociation constants (pKa values).

Sulfonic Acid Group (-SO₃H): This group is a strong acid, comparable in strength to sulfuric acid. Its pKa is very low, estimated to be less than 0. chemicalbook.comchemicalbook.com In aqueous solutions, this proton is essentially fully dissociated, resulting in a negatively charged sulfonate group (-SO₃⁻).

Carboxylic Acid Groups (-COOH): The two carboxylic acid groups are significantly weaker acids than the sulfonic acid group. Their pKa values are analogous to those of succinic acid, although they are influenced by the electron-withdrawing effect of the nearby sulfonate group. For sulfosuccinic acid, the predicted pKa values are approximately -0.46 for the sulfonic acid, with the carboxylic protons dissociating at higher pH values. chemicalbook.com

The protonation state of the molecule is therefore highly dependent on the pH of the solution.

| pH Range | Predominant Species | Net Charge |

| < 0 | HOOC-CH(SO₃H)-CH₂-COOH | 0 |

| 1 - 3 | HOOC-CH(SO₃⁻)-CH₂-COOH | -1 |

| 3 - 5 | ⁻OOC-CH(SO₃⁻)-CH₂-COOH | -2 |

| > 6 | ⁻OOC-CH(SO₃⁻)-CH₂-COO⁻ | -3 |

Interactions with Other Chemical Species and Environments

The multiple anionic functional groups on the sulphonatosuccinate molecule make it an effective ligand for cations and a target for electrophilic attack.

Complexation Chemistry with Metal Ions and Organic Ligands

Both the carboxylate and sulfonate groups can participate in the coordination of metal ions. This allows this compound to act as a chelating agent, forming stable complexes with a variety of metal cations.

The complexing ability of sulfosuccinic acid and its derivatives is utilized in various applications, such as in agriculture to improve nutrient uptake by plants and in pharmaceutical formulations to enhance the solubility of drugs. alfa-chemistry.com

Reactivity with Nucleophiles and Electrophiles

The chemical structure of this compound presents several sites for reactions with nucleophiles and electrophiles.

Electrophilic Sites:

Carbonyl Carbons: The carbon atoms of the two carboxyl groups are electrophilic. They are susceptible to attack by nucleophiles in nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org This is the basis for the formation of sulfosuccinate (B1259242) esters, where an alcohol (the nucleophile) attacks the carbonyl carbon.

Sulfur Atom: The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to three electronegative oxygen atoms, making it electron-deficient and thus an electrophilic center. It can be attacked by strong nucleophiles, although such reactions are less common than those at the carbonyl carbons.

Nucleophilic Sites:

Oxygen Atoms: The oxygen atoms of the deprotonated carboxylate and sulfonate groups are electron-rich and can act as nucleophiles. For instance, they can react with electrophiles like alkyl halides.

The synthesis of many sulfosuccinate derivatives relies on these fundamental principles of reactivity. For example, the common industrial synthesis of sulfosuccinate esters involves a Michael addition, where a nucleophile (sodium bisulfite) attacks the electrophilic double bond of a maleic acid ester. lamberti.com While this compound itself does not have this double bond, its reactivity is still characterized by the interplay between the nucleophilic oxygen centers and the electrophilic carbon and sulfur centers. Aromatic sulfonation, a classic example of electrophilic aromatic substitution, proceeds via the attack of an aromatic ring (a nucleophile) on a strong sulfur-based electrophile like SO₃ or HSO₃⁺. masterorganicchemistry.comyoutube.com

The chemical reactivity of this compound and its derivatives is significantly influenced by its functional groups: two carboxyl groups, a sulfonate group, and the succinate backbone. This structure allows for participation in various polymerization reactions, either as a primary monomer precursor or as a functional additive that can be incorporated into a polymer structure. Research in this area explores the unique properties that the sulfonate and carboxylate moieties can impart to the resulting polymers, such as improved stability, hydrophilicity, and functionality.

Investigation of Sulphonatosuccinate as a Monomer Precursor in Polymer Synthesis

Sulphonatosuccinates are typically synthesized via a two-step process starting from maleic anhydride (B1165640). researchgate.netlamberti.comwikipedia.org This process involves an initial esterification of maleic anhydride with an alcohol, followed by the sulfonation of the double bond using a reagent like sodium bisulfite. lamberti.comwikipedia.org The origin from maleic anhydride is crucial, as the double bond in the maleate (B1232345) intermediate provides a site for addition polymerization. When an alcohol containing a polymerizable group (such as an allyl group) is used in the initial esterification, the resulting sulphonatosuccinate can act as a reactive surfactant, or "surfmer." researchgate.net

These surfmers are molecules that have a hydrophilic head (the sulphonatosuccinate group), a hydrophobic tail, and a polymerizable group that allows them to covalently bond into the polymer backbone during synthesis. acs.orgresearchgate.net This dual functionality makes them valuable in emulsion polymerization, where they can act as both an emulsifier to stabilize latex particles and as a comonomer. researchgate.netlamberti.com The permanent attachment of the surfactant to the polymer particles prevents its migration in the final product, which can improve properties like water resistance of films. researchgate.net An example of such a reactive monomer is sodium dodecyl allyl sulfosuccinate. researchgate.netresearchgate.net

Below is a table of representative sulphonatosuccinate derivatives investigated as monomer precursors or reactive surfactants in polymer synthesis.

| Compound Name | Structure | Key Features | Polymerization Type |

| Sodium Dodecyl Allyl Sulfosuccinate (SDAS) | CH₂=CHCH₂OOCCH(SO₃Na)CH₂COOC₁₂H₂₅ | Contains a polymerizable allyl group; acts as a reactive surfactant (surfmer). | Radical (Emulsion) |

| Disodium salt of the sulfosuccinic acid monoester with nonylphenol ethoxylate | C₉H₁₉C₆H₄(OCH₂CH₂)₂₅OOCCH(SO₃Na)CH₂COONa | Used as a surfactant in copolymerization involving maleate esters. | Radical (Emulsion) |

| Sodium Dodecyl Sulfopropyl Maleate | C₁₂H₂₅OOCCH=C(SO₃Na)CH₂CH₂CH₂OH | A polymerizable surfmer used to study particle nucleation. acs.org | Radical (Emulsion) |

Mechanisms of Radical and Condensation Polymerization with Sulphonatosuccinate Derivatives

The polymerization of sulphonatosuccinate derivatives can proceed through different mechanisms depending on the functional groups present in the specific monomer. The most common pathway is radical polymerization, leveraging the double bond from the maleate precursor, while condensation polymerization is a potential route if the molecule contains suitable reacting groups like diacids or diols.

Radical Polymerization

Radical polymerization is a chain-growth process involving the sequential addition of monomers to a growing polymer chain with a radical active center. The process consists of three main stages: initiation, propagation, and termination. For a sulphonatosuccinate-based reactive surfactant, the polymerizable group (e.g., an allyl or maleate double bond) is the site of reaction.

Initiation: A radical initiator (e.g., a persulfate) decomposes to form primary radicals (I•). researchgate.net This radical then adds to the double bond of the sulphonatosuccinate monomer (M) to create a monomer radical (M•).

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This step repeats, rapidly increasing the length of the polymer chain.

Termination: The growth of a polymer chain is stopped when two radicals react with each other through combination or disproportionation.

In the context of emulsion polymerization, sulphonatosuccinates play a dual role. They form micelles that serve as the primary loci for polymerization, while the reactive variants are simultaneously incorporated into the polymer backbone. acs.orgpcc.eu The rate of polymerization and final particle size can be influenced by the concentration of the sulphonatosuccinate and the initiator. researchgate.netacs.org For instance, in the semibatch emulsion polymerization of butyl acrylate stabilized by sodium dodecyl allyl sulfosuccinate (SDAS), the polymerization rate is relatively insensitive to changes in SDAS concentration but increases with higher initiator concentration. researchgate.net

Condensation Polymerization

Condensation polymerization, or step-growth polymerization, involves reactions between polyfunctional monomers. libretexts.orgresearchgate.netlibretexts.org In this process, monomers combine to form dimers, trimers, and eventually long-chain polymers, typically with the elimination of a small molecule like water. libretexts.orglibretexts.orgyoutube.com

While the sulphonatosuccinate structure itself is a product of an addition reaction (sulfonation across a double bond), a derivative could be designed to act as a monomer in condensation polymerization. For this to occur, the monomer must possess at least two reactive functional groups capable of step-growth reaction, such as carboxyl or hydroxyl groups.

For example, a sulphonatosuccinate diacid could react with a diol to form a polyester. The mechanism would proceed as follows:

Esterification: A carboxylic acid group on the sulphonatosuccinate monomer reacts with a hydroxyl group from a diol monomer.

Chain Growth: This reaction forms an ester linkage and eliminates a water molecule. The resulting dimer still has reactive functional groups at its ends, allowing it to react with other monomers or dimers.

Polymer Formation: The process continues in a stepwise fashion, building up the polymer chain. High molecular weight polymers are typically formed only at very high conversion rates. libretexts.org

The incorporation of the bulky and ionic sulphonatosuccinate group into the backbone of a condensation polymer like a polyester would be expected to significantly alter the polymer's properties, such as its thermal behavior, crystallinity, and solubility. libretexts.org

Synthesis of Sulphonatosuccinate-Based Copolymers and Their Structural Characterization

The synthesis of copolymers incorporating sulphonatosuccinate units is primarily achieved through emulsion polymerization, where a reactive sulphonatosuccinate surfmer is copolymerized with other vinyl or acrylic monomers. This method allows for the creation of latexes with covalently bound stabilizing groups.

Synthesis Examples

Research has demonstrated the copolymerization of various monomers with sulphonatosuccinate-based reactive surfactants. In the emulsion polymerization of vinyl acetate, the use of sodium dodecyl alkyl sulfosuccinate (a polymerizable surfactant) was found to influence the final particle size, which decreased as the surfactant concentration increased. acs.org Similarly, the copolymerization of vinyl acetate with dibutyl maleate has been studied in the presence of a disodium salt of a sulfosuccinic acid monoester, where the polymerization rate was observed to increase with the surfactant concentration. researchgate.net

The following table summarizes findings from a study on the emulsion polymerization of butyl acrylate (BA) using sodium dodecyl allyl sulfosuccinate (SDAS) as a reactive surfactant.

| Monomer System | Initiator | [SDAS] (mol/L) | Key Findings |

| Butyl Acrylate (BA) | Potassium Persulfate (KPS) | Varied | The monomer feed rate was the main parameter controlling the polymerization rate. researchgate.net |

| Butyl Acrylate (BA) | Potassium Persulfate (KPS) | High | An induction period or complete inhibition was observed, attributed to chain transfer of BA radicals to SDAS. researchgate.net |

Structural Characterization

The confirmation of copolymer structure and the successful incorporation of the sulphonatosuccinate moiety are carried out using various analytical techniques.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups in the polymer. The presence of the sulphonatosuccinate unit would be confirmed by absorption bands corresponding to the sulfonate (SO₃⁻) group, typically around 1055 cm⁻¹, and the ester carbonyl (C=O) groups, around 1730 cm⁻¹. ripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the detailed structure of the copolymer. ripublication.commdpi.com ¹H-NMR can confirm the incorporation of the sulphonatosuccinate monomer by showing signals corresponding to the protons on the succinate backbone and the alkyl chains. The ratio of integrals of peaks from the sulphonatosuccinate unit versus those from the comonomer can be used to determine the copolymer composition. ¹³C-NMR provides detailed information about the carbon skeleton of the polymer. mdpi.com

The table below lists typical spectroscopic data used for the characterization of sulphonatosuccinate structures.

| Analysis Method | Functional Group / Proton | Typical Chemical Shift / Wavenumber |

| FTIR | S-O stretch (in SO₃⁻) | ~1055 cm⁻¹ |

| FTIR | C=O stretch (ester) | ~1730 cm⁻¹ |

| ¹H-NMR | -CH(SO₃)-CH₂- | 2.8 - 3.5 ppm |

| ¹³C-NMR | -CH(SO₃)- | ~65 ppm |

| ¹³C-NMR | -C=O (ester) | 170 - 175 ppm |

By using these synthesis and characterization methods, researchers can design and verify the structure of novel copolymers with tailored properties imparted by the incorporation of functional sulphonatosuccinate units.

Advanced Analytical Methodologies for the Characterization of Sodium Dihydrogen 2 Sulphonatosuccinate

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for probing the molecular framework of Sodium Dihydrogen 2-Sulphonatosuccinate, providing detailed information on its functional groups, connectivity, and dynamic behavior.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of this compound. These methods probe the vibrational modes of the molecule's chemical bonds. The resulting spectra are unique to the compound's structure and sensitive to its local environment.

IR and Raman spectroscopy are complementary; a vibrational mode that is weak or absent in an IR spectrum may produce a strong signal in a Raman spectrum, and vice versa. sdu.dk For sulfosuccinates, key spectral features include the stretching modes of the carbonyl (C=O) and sulfonate (SO₃⁻) groups. rsc.org The frequencies of these vibrations are sensitive to factors such as hydration and the interaction between the polar headgroup and the sodium (Na⁺) counterion. rsc.org Analysis of these bands provides insight into the molecular conformation and intermolecular interactions. For instance, studies on homologous series of sodium dialkyl sulfosuccinates have successfully used the C=O and SO₃⁻ group bands to characterize the interaction between the polar group and the Na⁺ ion. rsc.org

Table 1: Characteristic Vibrational Frequencies for Sulfosuccinates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Sulfonate (SO₃⁻) | Symmetric Stretch | ~1050 - 1100 | Raman, IR |

| Sulfonate (SO₃⁻) | Asymmetric Stretch | ~1200 - 1250 | IR |

| Carbonyl (C=O) | Stretch | ~1730 - 1750 | IR |

Note: The exact positions of the peaks can vary based on the specific molecular environment and sample state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift of each proton provides information about its electronic environment. For instance, the protons on the succinate (B1194679) backbone would appear at distinct chemical shifts, and the coupling patterns between them would confirm their relative positions. Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule. The structures of various sulfosuccinate (B1259242) monoesters have been unambiguously resolved using both ¹H-NMR and ¹³C-NMR techniques. ripublication.com These analyses are crucial for confirming the successful synthesis of the target molecule and for identifying and quantifying impurities. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₂ (Succinate backbone) | 2.5 - 3.0 |

Note: Values are approximate and can be influenced by solvent and temperature.

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing anionic surfactants like sulfosuccinates, as it allows the intact molecule to be transferred into the gas phase as an ion.

ESI-MS can be used to confirm the identity of this compound by detecting its molecular ion. Furthermore, high-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula. The technique is also invaluable for identifying byproducts from its synthesis, which involves the reaction of maleic anhydride (B1165640) with alcohols followed by sulfonation. pcc.euresearchgate.net Studies on related compounds, such as sodium bis(2-ethylhexyl)sulfosuccinate (AOT), have utilized electrospray ionization mass spectrometry to investigate the formation and structure of surfactant aggregates in the gas phase. nih.gov

Diffraction and Scattering Methods for Solid-State Structure Analysis

While spectroscopy reveals the molecular structure, diffraction techniques are required to understand how these molecules are arranged in the solid state.

To perform SC-XRD analysis, a high-quality single crystal of this compound is required, which can often be challenging to grow. nih.gov If a suitable crystal is obtained, the diffraction experiment would yield an unambiguous determination of the molecule's absolute configuration and detailed insight into intermolecular interactions, such as hydrogen bonding involving the sulfonate and carboxyl groups. This powerful method remains the gold standard for molecular structure elucidation. bruker.com

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk powder sample. Unlike SC-XRD, it does not require a single crystal. The PXRD pattern is a fingerprint of the crystalline phases present in the material. scielo.br

This technique is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. PXRD can be used to identify the specific crystalline phase of a batch of this compound, monitor phase transitions, and detect the presence of crystalline impurities. researchgate.net The diffraction pattern consists of a series of peaks at specific diffraction angles (2θ), with the position and intensity of each peak being characteristic of the crystal structure. scielo.br

Table 3: Example Data Format from Powder X-ray Diffraction Analysis

| Diffraction Angle (2θ) | Intensity (Arbitrary Units) |

|---|---|

| 10.5 | 850 |

| 15.2 | 430 |

| 21.0 | 1200 |

| 25.8 | 950 |

Note: This table is illustrative of the data format and does not represent actual data for the compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Maleic anhydride |

| Sodium bis(2-ethylhexyl) sulfosuccinate |

Chromatographic and Separation Science Approaches

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex matrices, as well as for the assessment of its purity by identifying and quantifying any present impurities, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. For anionic surfactants such as this, reversed-phase HPLC is a common approach. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

To enhance retention and peak shape of the highly polar sulphonatosuccinate, ion-pairing chromatography is often employed. An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral ion pair with the anionic analyte, which can then be effectively retained and separated on the reversed-phase column. Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

The method is adept at separating the main component from structurally similar impurities, such as starting materials (e.g., maleic acid, sodium bisulfite) or isomers. Quantitative analysis is performed by comparing the peak area of the analyte to that of a certified reference standard.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) with 5 mM Tetrabutylammonium hydrogen sulfate |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or CAD |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table is for illustrative purposes and actual parameters would require method development and validation.

While this compound itself is not volatile and therefore not directly analyzable by Gas Chromatography (GC), this technique is crucial for the identification and quantification of any volatile organic compounds (VOCs) that may be present as residual solvents from the manufacturing process or as volatile degradation products.

For analysis, a headspace GC technique is typically employed. A sample of the solid or a solution of the compound is placed in a sealed vial and heated. The volatile compounds partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC system, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for quantifiable analysis of hydrocarbons, while a Mass Spectrometer (MS) can be used for definitive identification of the volatile compounds. Potential volatile by-products could include residual alcohols from esterification processes or low molecular weight sulfur-containing compounds.

Table 2: Potential Volatile Impurities in this compound and Typical GC Conditions

| Analyte | Potential Origin | Retention Time (min) |

| Ethanol | Residual Solvent | 3.5 |

| Isopropanol | Residual Solvent | 4.2 |

| Sulfur Dioxide | Degradation Product | 2.8 |

Retention times are hypothetical and depend on the specific GC column and conditions used.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are vital for determining the thermal stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. For this compound, TGA is used to determine the onset of thermal decomposition, identify the different stages of degradation, and quantify the amount of non-volatile residue.

A typical TGA thermogram for a sulfonate salt would show an initial mass loss corresponding to the release of adsorbed or bound water. nih.gov This is followed by a stable region up to the onset of decomposition. The degradation of the sulfosuccinate structure would likely occur in multiple steps, potentially involving the loss of sulfur dioxide, followed by the breakdown of the hydrocarbon backbone. researchgate.net The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative stability.

Table 3: Representative TGA Data for a Hypothetical this compound Sample

| Temperature Range (°C) | Mass Loss (%) | Attributed Process |

| 30 - 120 | 2.5 | Loss of adsorbed water |

| 220 - 300 | 28.0 | Desulfonation (loss of SO₂) |

| 300 - 450 | 45.0 | Decomposition of the organic backbone |

| > 450 | 24.5 | Residual sodium sulfate/carbonate |

This data is illustrative and represents a plausible decomposition pathway.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material. researchgate.netnih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and to study polymorphic phase transitions and crystallization behavior. mdpi.commdpi.comrsc.org

For this compound, a DSC scan would reveal endothermic peaks corresponding to melting or other phase transitions. The temperature at which these peaks occur provides information about the thermal stability of the compound. The area under the peak is proportional to the enthalpy of the transition. By subjecting the sample to repeated heating and cooling cycles, its thermal stability and any changes in its crystalline structure can be assessed. The absence of significant thermal events before the onset of decomposition (as determined by TGA) is an indicator of good thermal stability.

Table 4: Example DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Endotherm (Melting) | 205 | 210 | 150 |

| Exotherm (Decomposition) | >230 | - | - |

Values are hypothetical and would be specific to the crystalline form and purity of the sample.

Microscopy Techniques for Morphological and Microstructural Investigations

Microscopy techniques are essential for visualizing the physical form and structure of solid this compound, from the macroscopic to the near-atomic level. This information is critical for understanding properties such as solubility, flowability, and formulation performance.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of solid materials. mdpi.com An SEM analysis of powdered this compound would provide high-resolution images of the particle shape, size distribution, and surface texture. For instance, it could reveal whether the particles are crystalline with well-defined facets, or amorphous and irregular. researchgate.net Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS) can be coupled with SEM to provide elemental analysis of the sample surface, confirming the presence of sodium, sulfur, oxygen, and carbon.

Transmission Electron Microscopy (TEM), on the other hand, offers much higher resolution and is used to investigate the internal structure of materials. nih.govjos.ac.cn For this compound, TEM could be used to examine the crystal lattice structure of individual nanoparticles or to visualize the arrangement of molecules in aggregated structures, such as vesicles or micelles, when dispersed in a liquid. researchgate.net This level of detail is crucial for understanding the self-assembly behavior of this surfactant in solution.

Table 5: Summary of Microscopy Techniques and Their Application

| Technique | Information Obtained | Typical Magnification |

| Scanning Electron Microscopy (SEM) | Particle size, shape, surface morphology | 10x - 300,000x |

| Transmission Electron Microscopy (TEM) | Crystal lattice, internal structure, nanoparticle morphology | 1,000x - 1,000,000x |

Optical Microscopy for Crystalline Growth and Particle Characterization

General principles of optical microscopy are widely applied in the characterization of crystalline materials. This technique allows for the direct observation of crystal habit, size distribution, and growth phenomena in real-time. For a compound like this compound, optical microscopy could theoretically be used to:

Monitor Crystalline Growth: Observe the formation and development of crystals from a solution, providing insights into the crystallization kinetics and the influence of various parameters such as temperature, pH, and impurities on the crystal morphology.

Characterize Particle Size and Shape: Determine the size distribution and morphology of the crystalline particles. This is crucial for understanding the physical properties of the compound, such as its flowability and dissolution rate.

However, specific studies detailing these observations for this compound, including any quantitative data or representative images, were not found.

Electron Microscopy for Nanostructure and Surface Analysis

Electron microscopy, with its higher resolution compared to optical microscopy, is a powerful tool for investigating the fine details of a material's structure. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be the primary techniques for this purpose.

Nanostructure Analysis (TEM): TEM could be employed to examine the internal structure of this compound particles at the nanoscale. This could reveal information about the presence of different phases, defects in the crystal lattice, and the arrangement of molecules.

Surface Analysis (SEM): SEM would be ideal for visualizing the surface topography of the crystals. It can provide detailed images of the surface features, such as steps, kinks, and terraces, which are important for understanding the crystal growth mechanism and the surface reactivity of the compound.

As with optical microscopy, no specific research articles containing SEM or TEM analyses of this compound, nor any associated data or micrographs, could be located.

Interactions Within Biological Systems and Materials Science Contexts

Biochemical Pathway Involvement and Enzyme Interactions

While direct and extensive research on the specific role of Sodium Dihydrogen 2-Sulphonatosuccinate in biochemical pathways is not widely documented, the structural motifs present in the molecule suggest potential areas of interaction with biological systems, particularly with enzymes.

The sulphonate group, being a strong acid, can influence the local pH environment, which is a critical factor in enzyme kinetics. Although specific enzymatic reactions directly involving this compound are not well-characterized in publicly available research, the general behavior of sulphonate-containing compounds in catalytic processes offers some insights. For instance, sulphonate groups can participate in electrostatic interactions with the active sites of enzymes, potentially acting as competitive or non-competitive inhibitors, or in some cases, as activators by inducing conformational changes that enhance catalytic activity.

The potential for sulphonatosuccinate structures to act as stabilizing agents for macromolecules, such as proteins, is an area of active interest. A closely related compound, disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate, has been noted for its potential to stabilize biological macromolecules. This stabilizing effect can be attributed to the amphiphilic nature of such molecules, allowing them to interact with both hydrophobic and hydrophilic regions of a protein, thereby preventing aggregation and maintaining its native conformation.

The mechanism of stabilization is thought to involve a combination of factors. The charged sulphonate group can form favorable electrostatic interactions with charged residues on the protein surface. Simultaneously, the succinate (B1194679) portion can engage in hydrogen bonding and other non-covalent interactions. This multi-point interaction can create a protective hydration shell around the macromolecule, shielding it from denaturing stresses.

Table 1: Potential Mechanisms of Macromolecular Stabilization by Sulphonatosuccinates

| Stabilization Mechanism | Description |

| Electrostatic Interactions | The negatively charged sulphonate group interacts with positively charged amino acid residues on the macromolecule's surface, contributing to conformational stability. |

| Hydrogen Bonding | The carboxyl and sulphonate groups can act as hydrogen bond acceptors, interacting with donor groups on the macromolecule and surrounding water molecules. |

| Hydrophobic Interactions | Depending on the substituents on the succinate backbone, hydrophobic regions can interact with nonpolar patches on the macromolecule, preventing aggregation. |

| Hydration Shell Formation | The overall hydrophilic nature of the molecule can help maintain a stable hydration layer around the macromolecule, which is crucial for its structural integrity. |

Functional Material Development Utilizing Sulphonatosuccinate Structures

The unique chemical features of sulphonatosuccinates make them attractive building blocks for the development of novel functional materials, particularly in the fields of controlled release and smart materials.

Polyelectrolytes are polymers with repeating units that bear an electrolyte group. These groups will dissociate in aqueous solutions, making the polymers charged. This compound, with its charged sulphonate group, can be envisioned as a monomer or a functional component in the synthesis of anionic polyelectrolytes.

The general strategy for creating polyelectrolyte-based controlled release systems involves the electrostatic interaction between the charged polymer and an oppositely charged drug molecule. For instance, a polyelectrolyte synthesized with sulphonatosuccinate units would carry a negative charge and could be used to encapsulate and control the release of cationic (positively charged) drugs. The release of the drug can then be triggered by changes in the ionic strength or pH of the surrounding medium, which would disrupt the electrostatic interactions.

While specific examples of polyelectrolytes synthesized directly from this compound are not prevalent in the reviewed literature, the principles of polyelectrolyte design strongly support its potential in this application.

Responsive or "smart" hydrogels are three-dimensional polymer networks that can swell or shrink in response to external stimuli such as pH, temperature, or the presence of specific ions. The incorporation of sulphonatosuccinate moieties into a hydrogel network could impart pH- and ion-responsiveness.

The sulphonate group is strongly acidic and remains ionized over a wide pH range. However, the carboxyl group of the succinate has a pKa that would allow it to be protonated or deprotonated in response to changes in pH. This change in ionization state would alter the electrostatic repulsion within the hydrogel network, leading to swelling or deswelling.

Furthermore, the sulphonate groups can interact with multivalent cations, leading to ionic crosslinking. This property could be exploited to create hydrogels that respond to the concentration of specific ions in their environment. Such responsive hydrogels have potential applications in areas like drug delivery, sensing, and tissue engineering.

Table 2: Potential Stimuli-Responsive Behavior of Sulphonatosuccinate-Containing Hydrogels

| Stimulus | Mechanism of Response | Potential Application |

| pH | Protonation/deprotonation of the carboxyl group on the succinate moiety, altering electrostatic repulsion and swelling. | pH-triggered drug release in the gastrointestinal tract. |

| Ionic Strength | Shielding of the charged sulphonate groups by counter-ions, leading to changes in swelling behavior. | Controlled release in response to physiological salt concentrations. |

| Multivalent Cations | Ionic crosslinking of the hydrogel network by cations, causing deswelling. | Ion-selective sensors or actuators. |

Fundamental Research in Biomimetic Systems

Biomimetic systems aim to mimic the structures and functions of biological materials. The self-assembly properties and the ability to interact with biological molecules make sulphonatosuccinate structures interesting candidates for fundamental research in this area.

While direct applications of this compound in biomimetic systems are yet to be extensively explored, its amphiphilic nature and potential for self-assembly into micelles or other ordered structures in aqueous solution are relevant. These self-assembled structures can mimic biological membranes or be used as scaffolds for the organization of other molecules.

Future research could explore the use of sulphonatosuccinate-based surfactants to create stable interfaces that mimic cell membranes or to template the growth of inorganic materials in a manner similar to biomineralization processes. The ability to tune the hydrophilic-lipophilic balance by modifying the succinate backbone could provide a versatile platform for creating a wide range of biomimetic structures.

Self-Assembly of Sulphonatosuccinate Derivatives in Model Biological Membranes

The self-assembly of surfactants within lipid bilayers is a complex process governed by a delicate balance of hydrophobic, electrostatic, and steric interactions. While direct experimental studies on the self-assembly of this compound specifically within model biological membranes are not extensively available in the public domain, the behavior of structurally related sulfosuccinate (B1259242) surfactants, such as dioctyl sodium sulfosuccinate (Aerosol-OT), provides valuable insights. These studies, often employing techniques like molecular dynamics simulations, can elucidate how such molecules orient themselves and influence the structure and dynamics of the lipid membrane.

When introduced into an aqueous environment containing a lipid bilayer, monoalkyl sulfosuccinate molecules are expected to partition into the membrane. The hydrophobic alkyl chain will preferentially insert into the hydrophobic core of the bilayer, while the hydrophilic sulfonate and carboxylate headgroups will remain at the aqueous interface, interacting with the polar headgroups of the phospholipids. This insertion can lead to several effects on the membrane's properties. For instance, the presence of the surfactant can increase the surface area per lipid, leading to a decrease in membrane thickness and an increase in membrane fluidity.

At higher concentrations, the accumulation of sulfosuccinate molecules within the bilayer can induce curvature stress, potentially leading to the formation of non-lamellar structures such as micelles or inverted micelles within the membrane, or even the complete solubilization of the membrane into mixed micelles. The specific outcome depends on the concentration of the surfactant, the lipid composition of the membrane, and the experimental conditions such as temperature and ionic strength. Molecular dynamics simulations of similar surfactant-lipid systems have shown that the self-assembly process is dynamic, with surfactant molecules able to diffuse laterally within the membrane and, in some cases, flip-flop between the two leaflets of the bilayer, albeit at a slower rate.

Interactions with Peptides and Other Biopolymers at the Molecular Level

The interaction of sulfosuccinate derivatives with peptides and other biopolymers is primarily driven by a combination of electrostatic and hydrophobic forces. The anionic nature of the sulfosuccinate headgroup facilitates strong electrostatic interactions with positively charged residues on peptides and other biopolymers. Concurrently, the hydrophobic alkyl chain can engage in hydrophobic interactions with nonpolar regions of the biopolymer.

Interactions with Peptides:

A study investigating various sulfosuccinate analogues demonstrated that the structure of the alkyl chain significantly influences the degree of hydrophobicity conferred to the peptide-surfactant complex. By forming complexes with model proteins and peptides, the efficacy of different sulfosuccinate derivatives was compared to the widely used docusate (B154912) (dioctyl sodium sulfosuccinate). The resulting hydrophobicity of these complexes is a key factor in their formulation potential.

| Sulfosuccinate Derivative | Alkyl Chain Structure | Relative Improvement in Partition Coefficient (logP) vs. Docusate | Relative Improvement in Solubility in 1-octanol vs. Docusate |

|---|---|---|---|

| Monostearyl sulfosuccinate | Single linear C18 chain | Data not comparatively highlighted | Data not comparatively highlighted |

| Dioleyl sulfosuccinate | Two unsaturated C18 chains | Up to 8.3-fold higher | Up to 26.5-fold higher |

| Bis(isotridecyl) sulfosuccinate | Two branched C13 chains | Up to 6.7-fold higher | Up to 44.0-fold higher |

Interactions with Other Biopolymers:

The fundamental principles governing the interaction of sulfosuccinates with peptides also apply to other biopolymers such as polysaccharides and nucleic acids.

Polysaccharides: The interaction with polysaccharides will largely depend on the charge of the polysaccharide. With cationic polysaccharides, such as chitosan, strong electrostatic interactions are expected to lead to the formation of polyelectrolyte-surfactant complexes. These interactions can result in changes in the solution properties, such as viscosity and turbidity, and can lead to the formation of precipitates or coacervates. For neutral or anionic polysaccharides, the interactions are likely to be weaker and dominated by hydrophobic associations between the surfactant's alkyl chain and any hydrophobic patches on the polysaccharide backbone.

Environmental Degradation Pathways and Kinetics

The degradation of this compound in the environment can occur through both abiotic and biotic mechanisms. The primary abiotic pathways include hydrolysis and photolysis, particularly in aquatic systems, while biodegradation is the key process in both soil and water.

Abiotic degradation through hydrolysis and photolysis plays a significant role in the transformation of sulfosuccinates in sunlit surface waters. The ester linkage in the sulfosuccinate molecule is susceptible to hydrolysis, a process that can be influenced by pH and temperature.

Research on closely related sulfosuccinate diesters, such as dioctyl sulfosuccinate (DOSS), provides insights into the potential abiotic degradation kinetics. Studies have shown that photostimulated hydrolysis is a key degradation pathway. For instance, DOSS exhibits varying half-lives depending on the light source and environmental conditions. Under simulated solar light (300-800 nm), the photodegradation half-life of DOSS has been reported to be around 6.5 days. researchgate.net When exposed to UV light at a specific wavelength of 350 nm, the half-life extends to 14 days. researchgate.net In contrast, under more intense 254 nm UV light, the degradation is much more rapid, with half-lives measured in hours. researchgate.netnih.gov The primary degradation product identified in these studies is a monoester, resulting from the hydrolysis and substitution of one of the alkyl groups with a hydroxyl group. nih.gov

Table 1: Photodegradation Half-life of a Related Sulfosuccinate Diester (DOSS) Under Various Light Conditions

| Light Source | Wavelength (nm) | Reported Half-life | Reference |

|---|---|---|---|

| Simulated Solar Light | 300-800 | 6.5 days | researchgate.net |

| UV Light | 350 | 14 days | researchgate.net |

| UV Light | 254 | Hours | researchgate.netnih.gov |

Biodegradation is a primary mechanism for the removal of sulfosuccinates from both soil and aquatic environments. As surfactants, they are generally susceptible to microbial attack. The biodegradability of sulfosuccinate half-esters, such as this compound, is considered to be ready. researchgate.net The process typically initiates with the enzymatic hydrolysis of the ester bond, which separates the molecule into sulfosuccinic acid and the corresponding alcohol. These smaller, more polar molecules can then be more readily assimilated by a wider range of microorganisms.

The subsequent biodegradation pathways for the resulting short-chain fatty acids and alcohols are well-established metabolic routes. These compounds are typically channeled into central metabolic pathways, such as the Krebs cycle, and are ultimately mineralized to carbon dioxide and water under aerobic conditions. researchgate.net The efficiency of biodegradation can be influenced by several factors, including microbial population density, acclimation, temperature, pH, and the presence of other organic matter.

Persistence and Mobility Studies in Environmental Compartments

The persistence and mobility of this compound determine its distribution and potential for accumulation in different environmental compartments. These characteristics are largely dictated by its adsorption and desorption behavior in soils and sediments.

The mobility of anionic surfactants in the subsurface is influenced by their interaction with soil and sediment particles. The primary mechanism of adsorption for organic compounds is partitioning into the soil organic matter. This behavior is quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.comecetoc.org A low Koc value indicates weak adsorption and high mobility, whereas a high Koc value suggests strong adsorption and limited movement. ucanr.edu

For anionic surfactants like this compound, adsorption is also influenced by electrostatic interactions with mineral surfaces, which can be pH-dependent. The molecular structure of the surfactant plays a crucial role in its mobility in unsaturated soil. geoscienceworld.org While specific Koc values for this compound are not extensively documented, its chemical structure—a short alkyl chain and two hydrophilic groups (sulfonate and carboxylate)—suggests it would have a relatively low Koc and thus be mobile in soil environments. Surfactants with limited mobility are less likely to be effective in in-situ soil remediation operations but also pose a lower risk of migrating to groundwater. geoscienceworld.org

Table 2: General Relationship Between Koc and Soil Mobility

| Log Koc | Mobility Class | Interpretation |

|---|---|---|

| < 2.7 | High | Weakly adsorbed, readily leaches |

| 2.7 - 3.5 | Moderate | Moderately adsorbed |

| 3.5 - 4.5 | Low | Strongly adsorbed, limited movement |

| > 4.5 | Very Low / Immobile | Very strongly adsorbed, immobile |

Modeling the transport of surfactants in aquatic systems is essential for predicting their environmental concentrations and potential exposure pathways. In groundwater, the transport of anionic surfactants can be modeled using various approaches that consider advection, dispersion, and retardation due to sorption. nih.gov The presence of surfactants, particularly above their critical micelle concentration, can also influence the transport of other neutral environmental pollutants by increasing their apparent solubility. nih.gov